molecular formula C14H19NO3 B1598500 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid CAS No. 193538-22-6

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid

Cat. No.: B1598500
CAS No.: 193538-22-6
M. Wt: 249.3 g/mol
InChI Key: ZSAWCFNPIWERET-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol. This compound is characterized by its structure, which includes a piperidine ring, a methoxybenzyl group, and a carboxylic acid moiety

Biochemical Analysis

Biochemical Properties

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with proteases and other enzymes involved in metabolic pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. These interactions can affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with piperidine-4-carboxylic acid under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a ligand in biological studies to investigate receptor interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: The compound can be utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

  • Piperidine-4-carboxylic acid:

  • 4-Methoxybenzyl alcohol: This compound has a similar methoxybenzyl group but lacks the piperidine ring and carboxylic acid moiety.

  • N-Methoxybenzylpiperidine: This compound has a methoxybenzyl group attached to a piperidine ring but lacks the carboxylic acid group.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-13-4-2-11(3-5-13)10-15-8-6-12(7-9-15)14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAWCFNPIWERET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397984
Record name 1-(4-methoxybenzyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193538-22-6
Record name 1-(4-methoxybenzyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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